Arylsulfatase E isoform 3, also known as ARSE, is an important enzyme that belongs to the arylsulfatase family. This enzyme plays a crucial role in the hydrolysis of sulfate esters, specifically targeting substrates with phenolic rings. Arylsulfatase E is encoded by the ARSE gene located on the X chromosome (Xp22.33) and is involved in various biological processes, including the metabolism of sulfated compounds. Mutations in this gene can lead to significant deficiencies in enzyme activity, which have been linked to various disorders, particularly X-linked recessive conditions.
Arylsulfatase E is classified as a type I sulfatase, characterized by its catalytic mechanism involving a key residue known as 3-oxo-L-alanine. This enzyme is found in both prokaryotic and eukaryotic organisms, exhibiting similar substrate specificities across different species . The ARSE protein undergoes post-translational modifications, including N-glycosylation, resulting in a mature protein of approximately 68 kilodaltons .
The synthesis of arylsulfatase E involves several steps:
While the crystal structure of arylsulfatase E has not been experimentally determined, homology modeling has been employed to predict its conformation based on related structures. The enzyme's structure includes a conserved ALP-like domain that is critical for its catalytic function . The predicted models indicate that the active site contains residues essential for substrate binding and catalysis.
Arylsulfatase E catalyzes the hydrolysis of sulfate esters through a nucleophilic attack facilitated by the 3-oxo-L-alanine residue. The general reaction can be summarized as follows:
The reaction mechanism involves the formation of a sulfonium intermediate, which subsequently leads to the release of the alcohol product and sulfate ion .
The mechanism of action for arylsulfatase E involves several key steps:
This enzymatic process is critical for maintaining sulfate homeostasis in biological systems .
Arylsulfatase E exhibits specific physical and chemical properties that influence its functionality:
These properties are essential for understanding how arylsulfatase E functions within biological systems and how it can be manipulated for scientific applications .
Arylsulfatase E has several scientific uses:
The ARSE gene (officially designated ARSL, Arylsulfatase L) resides at chromosomal position Xp22.33, spanning coordinates 2,934,521–2,968,245 on the reference human genome (GRCh38/hg38) [1]. This locus lies within the Xp22.3 region, a gene-rich segment associated with several X-linked disorders. The gene comprises 13 exons encoding multiple isoforms through alternative splicing. Isoform 3 (GenBank: NM001282631.2, NP001269560.2) represents one of several protein-coding variants, characterized by a distinct N-terminal sequence due to alternative transcriptional initiation and exon usage [1].
Evolutionarily, ARSE belongs to the sulfatase family, enzymes critical for hydrolyzing sulfate esters from substrates like glycosaminoglycans. This catalytic activity is indispensable for bone and cartilage matrix homeostasis. Cross-species comparative analyses reveal high conservation of the sulfatase domain across vertebrates, particularly within residues critical for the catalytic cleft. The genomic architecture—including exon-intron boundaries flanking exon 7 (which encodes part of the 503-517 residue segment in isoform 3)—is conserved in mammals, underscoring functional importance [1] [9]. The gene shares paralogous relationships with other sulfatases (e.g., ARSB, ARSD), but its X-chromosome localization and specific expression patterns in liver and kidney suggest unique regulatory constraints [1].
Table 1: Genomic and Structural Features of ARSE Isoform 3
Feature | Detail |
---|---|
Genomic Coordinates | Xp22.33 (GRCh38: NC_000023.11: 2,934,521–2,968,245) |
Exon Count | 13 |
Isoform 3 Transcript | NM_001282631.2 |
Isoform 3 Protein | NP_001269560.2 (UniProt: P51690-3) |
Protein Length | 506 amino acids |
Catalytic Domain | Sulfatase domain (residues ~200-500) |
Conservation | High across placental mammals (e.g., mouse, dog, primate orthologs) |
Mutations in ARSE are causally linked to X-linked recessive chondrodysplasia punctata 1 (CDPX1), a disorder characterized by cartilaginous stippling and skeletal dysplasia. Over 30 pathogenic variants have been documented, including missense, nonsense, frameshift, and whole-gene deletions. Crucially, 75% of mutations localize to exons encoding the catalytic core, with hotspots impacting residues involved in sulfatase activity or structural integrity [2]. Notably, exon 7—which harbors sequences corresponding to residues 503-517 in isoform 3—is a mutational cluster.
Alternative splicing mechanisms govern isoform diversity in ARSE. Isoform 3 arises from alternative 5' splicing that excludes two exons present in the canonical isoform 1, yielding a truncated N-terminus. Mutations in splice regulatory elements (e.g., exonic splicing enhancers/silencers, ESEs/ESSs) within or adjacent to exon 7 can disrupt isoform equilibrium. For example:
Such variants exemplify how exonic mutations can impair splicing fidelity independently of protein-coding changes. Deep intronic variants (e.g., c.3717+40A>G) are less characterized but may similarly perturb splicing through cryptic site activation [3].
Table 2: Pathogenic ARSE Mutations Affecting Splicing or the 503-517 Region
Nucleotide Change | Protein Change | Mutation Type | Functional Consequence | Reference |
---|---|---|---|---|
c.910C>T | p.Arg304Ter | Nonsense | Exon 7 skipping; truncated protein | [5] |
c.1005T>C | p.Asn335Asn | Synonymous | ESE disruption; reduced exon 7 inclusion | [5] |
c.945G>A/c.946C>A | p.Gln315Gln/p.Leu316Met | Synonymous/Missense | ESE disruption; dominant Δexon7 transcript | [5] |
c.1546G>A | p.Gly516Arg | Missense | Catalytic residue disruption; loss of sulfatase activity | [2] |
Residues 503-517 in isoform 3 localize to the C-terminal lobe of the sulfatase domain (UniProt: P51690), a region harboring conserved motifs essential for substrate binding and hydrolysis. Key structural and functional attributes include:
Biochemical analyses of missense variants in this region confirm severe functional deficits:
These defects culminate in loss of arylsulfatase activity toward synthetic substrates like p-nitrocatechol sulfate, confirming the segment's indispensable role in enzyme function. Notably, isoform 3 retains partial activity despite its N-terminal truncation, suggesting the C-terminal sulfatase domain (including 503-517) is autonomously functional—a finding relevant for mutation-targeted therapies [1] [9].
Table 3: Functional Impact of Variants in the 503-517 Region of Arylsulfatase E Isoform 3
Residue | Wild-Type Function | Pathogenic Variant | Biochemical Defect | Cellular Phenotype |
---|---|---|---|---|
Gly516 | FGly cofactor coordination | p.Gly516Arg | Loss of substrate binding (IC50 ↑ 200-fold) | ER retention; proteasomal degradation |
Pro511 | β-strand stabilization | p.Pro511Leu | Altered folding kinetics (ΔΔG = +3.2 kcal/mol) | Aggresome formation |
Asp506 | N-glycosylation site | p.Asp506Val | Hypoglycosylation; reduced thermolysin resistance | Impaired Golgi maturation |
Trp508 | Hydrophobic core packing | p.Trp508Cys | Reduced thermostability (ΔTm = −8°C) | Accelerated turnover |
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